2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile
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Overview
Description
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile is an organic compound with the molecular formula C11H8ClN3S. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a malononitrile moiety. It is a solid substance with a melting point of 215-217°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile typically involves the reaction of 4-chlorobenzenethiol with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}propanedinitrile: This compound is structurally similar but has a different substituent on the malononitrile moiety.
Thiazoles: These compounds share a similar sulfur-containing ring structure and exhibit diverse biological activities.
Uniqueness
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMGADBKNUMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377248 |
Source
|
Record name | SBB055365 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-88-2 |
Source
|
Record name | 2-[1-Amino-2-[(4-chlorophenyl)thio]ethylidene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338750-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB055365 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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